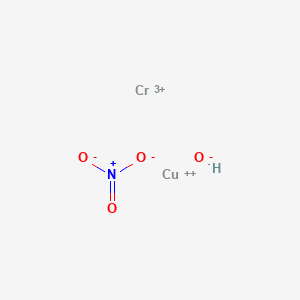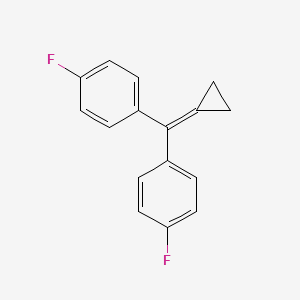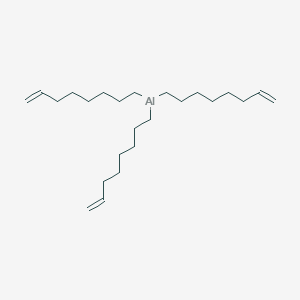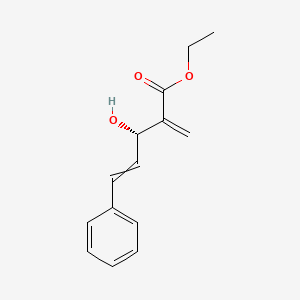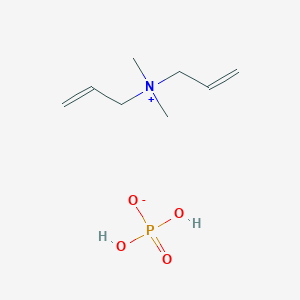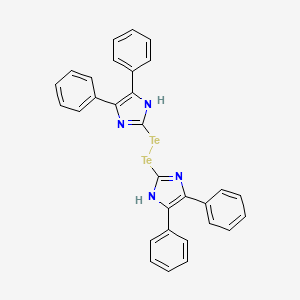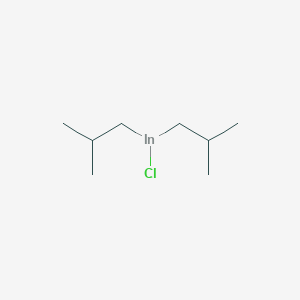
2,4-Diiodobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-二碘丁-1-烯是一种有机化合物,其分子式为C4H6I2。它是丁烯的衍生物,其中两个氢原子被碘原子取代,位于第2和第4位。
准备方法
合成路线和反应条件: 2,4-二碘丁-1-烯的合成通常涉及丁烯衍生物的碘化。一种常见的方法是在受控条件下将碘添加到1,3-丁二烯中。该反应通常在硝酸银或氯化铜(II)等催化剂存在下进行,以促进碘原子添加到双键上。
工业生产方法: 2,4-二碘丁-1-烯的工业生产可能涉及类似的碘化过程,但规模更大。反应条件经过优化,以确保产品的高产率和纯度。在工业环境中,通常使用连续流动反应器和先进的分离技术(如蒸馏和结晶)来实现高效生产。
化学反应分析
反应类型: 2,4-二碘丁-1-烯可以进行各种化学反应,包括:
取代反应: 碘原子可以通过亲核取代反应被其他官能团取代。这些反应的常见试剂包括氢氧化钠、氰化钾和胺类。
还原反应: 该化合物可以还原形成具有较少碘原子的丁烯衍生物。通常使用诸如氢化铝锂或在钯催化剂存在下的氢气等还原剂。
氧化反应: 2,4-二碘丁-1-烯的氧化会导致形成二碘醇或酮。通常使用诸如高锰酸钾或三氧化铬等氧化剂。
常见试剂和条件:
亲核取代: 氢氧化钠、氰化钾、胺类;通常在水或醇等极性溶剂中进行。
还原: 氢化铝锂、钯催化剂存在的氢气;通常在无水条件下进行。
氧化: 高锰酸钾、三氧化铬;反应通常在酸性或碱性水溶液中进行。
主要形成的产物:
取代: 形成具有不同官能团的丁烯衍生物。
还原: 形成丁烯或部分碘化的丁烯衍生物。
氧化: 形成二碘醇或酮。
科学研究应用
2,4-二碘丁-1-烯在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的前体。它也用于研究反应机理和动力学。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 由于存在碘原子,正在探索其在放射性标记和成像方面的潜在用途。
工业: 用于生产具有特定性质的专业化学品和材料。
作用机制
2,4-二碘丁-1-烯的作用机制涉及其与各种分子靶标的相互作用。该化合物中的碘原子可以参与卤素键,这会影响其反应性和与其他分子的相互作用。参与其反应的途径取决于所使用的特定条件和试剂,导致形成不同的产物。
类似化合物:
2,4-二溴丁-1-烯: 结构类似,但用溴原子代替碘原子。
2,4-二氯丁-1-烯: 结构类似,但用氯原子代替碘原子。
2,4-二氟丁-1-烯: 结构类似,但用氟原子代替碘原子。
比较:
反应性: 2,4-二碘丁-1-烯通常比其溴、氯和氟对应物更具反应性,这是由于碘的尺寸更大,键解离能更低。
应用: 虽然所有这些化合物都可用于有机合成,但 2,4-二碘丁-1-烯由于存在碘,在放射性标记和成像应用中特别有价值。
相似化合物的比较
2,4-Dibromobut-1-ene: Similar structure but with bromine atoms instead of iodine.
2,4-Dichlorobut-1-ene: Similar structure but with chlorine atoms instead of iodine.
2,4-Difluorobut-1-ene: Similar structure but with fluorine atoms instead of iodine.
Comparison:
Reactivity: 2,4-Diiodobut-1-ene is generally more reactive than its bromine, chlorine, and fluorine counterparts due to the larger size and lower bond dissociation energy of iodine.
Applications: While all these compounds can be used in organic synthesis, this compound is particularly valuable in radiolabeling and imaging applications due to the presence of iodine.
属性
CAS 编号 |
142389-41-1 |
|---|---|
分子式 |
C4H6I2 |
分子量 |
307.90 g/mol |
IUPAC 名称 |
2,4-diiodobut-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h1-3H2 |
InChI 键 |
DPYXOVCCBDDYJB-UHFFFAOYSA-N |
规范 SMILES |
C=C(CCI)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

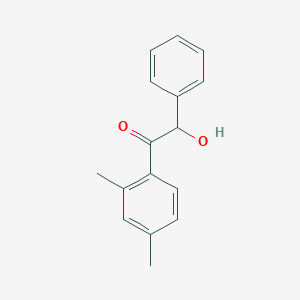
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
